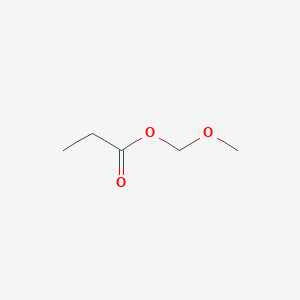

Methoxymethyl propionate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methoxymethyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJCSMHIPYRALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxymethyl propionate synthesis protocol for laboratory scale

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Methoxymethyl Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the laboratory-scale synthesis of methoxymethyl propionate, with a primary focus on the most common and well-documented isomer, methyl 3-methoxypropionate. This compound serves as a valuable intermediate in organic synthesis and finds applications in various industries.

Introduction

This compound, predominantly synthesized as methyl 3-methoxypropionate, is prepared through a Michael addition reaction. This process involves the addition of methanol (B129727) to methyl acrylate (B77674) in the presence of a basic catalyst. The reaction is typically high-yielding and can be performed using standard laboratory equipment. This document outlines the reaction mechanism, a detailed experimental protocol, presentation of key quantitative data, and visual representations of the synthesis workflow.

Reaction Mechanism and Signaling Pathway

The synthesis of methyl 3-methoxypropionate from methanol and methyl acrylate proceeds via a base-catalyzed Michael addition. A strong base, such as sodium methoxide (B1231860), deprotonates methanol to form the methoxide anion, a potent nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester, methyl acrylate. The resulting enolate is then protonated by methanol to yield the final product and regenerate the methoxide catalyst.

Caption: Reaction pathway for the synthesis of methyl 3-methoxypropionate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of methyl 3-methoxypropionate based on established laboratory protocols.[1][2][3]

| Parameter | Value | Reference |

| Reactants | ||

| Methanol to Methyl Acrylate Molar Ratio | 2.0-3.0 : 1 | [1] |

| Catalyst | ||

| Catalyst Type | Sodium Methoxide or Potassium Methoxide | [1] |

| Catalyst Loading (wt% of methanol) | 5.3 - 14.3% | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 40 - 70 °C | [2][3] |

| Methyl Acrylate Addition Time | ≥ 10 hours (slow dropwise addition) | [1] |

| Post-addition Reaction Time | 2 - 6 hours | [1] |

| Neutralization | ||

| Neutralizing Agent | Concentrated Sulfuric Acid or 85% Phosphoric Acid | [1] |

| Neutralization Temperature | ≤ 35 °C | [1] |

| Yield and Purity | ||

| Product Yield | 77 - 91% | [1] |

| Product Purity (post-distillation) | > 99.5% | [1] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of methyl 3-methoxypropionate.[1][3]

Materials:

-

Methanol (anhydrous)

-

Methyl Acrylate (stabilized with a polymerization inhibitor)

-

Sodium Methoxide (solid or as a solution in methanol)

-

Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

-

Round-bottom flask (four-necked) equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser

-

Heating mantle and cooling bath

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Into a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add the required amount of anhydrous methanol and the sodium methoxide catalyst.[1] The molar ratio of methanol to the total methyl acrylate to be added should be between 2.0:1 and 3.0:1.[1] The amount of sodium methoxide should be between 5.3% and 14.3% by weight of the methanol.[1]

-

Begin vigorous stirring of the methanol-catalyst mixture.

-

-

Addition of Methyl Acrylate:

-

Heat the reaction mixture to the desired temperature, typically between 45-60 °C.[1]

-

Slowly add the methyl acrylate dropwise from the dropping funnel over a period of at least 10 hours.[1] It is crucial to maintain a constant reaction temperature during the addition, as the reaction is exothermic.[3]

-

-

Reaction Completion:

-

After the addition of methyl acrylate is complete, continue to stir the reaction mixture at the set temperature for an additional 2-6 hours to ensure the reaction goes to completion.[1]

-

-

Neutralization:

-

Cool the reaction mixture to below 35 °C using a cooling bath.[1]

-

While stirring, slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst.[1] The amount of acid added should be sufficient to neutralize the base. This step is critical to prevent the reverse reaction during the subsequent distillation.[3]

-

-

Purification:

-

The crude product is then purified by fractional distillation.

-

Initially, unreacted methanol is distilled off at atmospheric pressure.

-

The desired product, methyl 3-methoxypropionate, is then distilled under reduced pressure. The boiling point of methyl 3-methoxypropionate is 142-143 °C at atmospheric pressure.[1][3]

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of methyl 3-methoxypropionate.

Safety Considerations

-

Methanol: is flammable and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Methyl Acrylate: is a flammable liquid and a lachrymator. It can polymerize violently if not properly inhibited. Ensure it is fresh and contains a polymerization inhibitor. Handle in a fume hood.

-

Sodium Methoxide: is a corrosive and water-reactive solid. Handle with care, avoiding contact with moisture and skin.

-

Concentrated Acids: are highly corrosive. Add slowly and carefully during the neutralization step, as the reaction can be exothermic.

-

The Michael addition reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

This guide provides a robust framework for the laboratory-scale synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

References

- 1. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 2. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 3. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl propionate (B1217596) (CAS No. 70767-92-9) is an organic ester with the chemical formula C5H10O3. This document provides a comprehensive overview of its physical and chemical properties, compiled to support researchers, scientists, and professionals in drug development. The guide details available experimental and computed data, outlines a potential synthetic pathway, and addresses safety and handling considerations. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

Methoxymethyl propionate, systematically named methoxymethyl propanoate, is the ester of propionic acid and methoxymethanol. Its chemical structure is characterized by a propionyl group attached to a methoxymethyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

Limited experimental data for the physical properties of this compound is publicly available. The following tables summarize the available computed and experimental data.

Table 1: General and Computed Physical Properties [1]

| Property | Value | Source |

| Molecular Formula | C5H10O3 | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| IUPAC Name | methoxymethyl propanoate | PubChem[1] |

| CAS Number | 70767-92-9 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | MedChemExpress[2] |

| XLogP3 | 0.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 118.062994 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem (Computed)[1] |

Note: Due to a lack of publicly available experimental data, properties such as boiling point, melting point, and density for this compound could not be definitively ascertained.

Chemical Properties and Reactivity

As an ester, this compound is expected to undergo hydrolysis under both acidic and basic conditions to yield propionic acid and methoxymethanol. The presence of the ether linkage suggests it is relatively stable under neutral conditions.

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Analytical Protocols

Specific, validated analytical methods for the quantification and characterization of this compound are not widely published. However, standard analytical techniques for similar esters can be adapted.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for a commercial sample of this compound indicates a purity of 98.0% as determined by ¹H NMR.[2] While the specific parameters were not provided, a standard protocol for ¹H NMR analysis would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a 400 MHz or higher spectrometer.

5.2. Gas Chromatography (GC)

Gas chromatography would be a suitable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical GC method would involve a non-polar or medium-polarity capillary column and a flame ionization detector (FID).

Safety and Handling

General Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and some computed data are accessible, a notable lack of experimentally determined physical properties, detailed synthesis and analytical protocols, and specific safety information exists in the public domain. Researchers and drug development professionals working with this compound should proceed with caution and may need to determine these properties experimentally to ensure safe and effective use.

References

Methoxymethyl Propionate (CAS No. 70767-92-9): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available experimental data for Methoxymethyl propionate (B1217596) (CAS No. 70767-92-9). Due to a notable scarcity of published research on this specific compound, this document focuses on its fundamental physicochemical properties and outlines general experimental protocols for its analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule. It is important to note that, at the time of this publication, there is no publicly available data regarding the biological activity, signaling pathways, or specific applications in drug development for Methoxymethyl propionate.

Chemical Identity and Physical Properties

This compound is an ester with the molecular formula C5H10O3.[1][2] The following tables summarize its key identifiers and physicochemical properties based on available data.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 70767-92-9 | [1] |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| IUPAC Name | Methoxymethyl propanoate | PubChem |

| Synonyms | Methanol, 1-methoxy-, 1-propanoate | [1] |

| InChI | InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | PubChem |

| InChIKey | DKJCSMHIPYRALV-UHFFFAOYSA-N | PubChem |

| SMILES | CCC(=O)OCOC | PubChem |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (NMR) | ≥98.0% | [1] |

| Boiling Point | 142-143 °C (for the related Methyl 3-methoxypropionate) | |

| Density | 1.009 g/mL at 25 °C (for the related Methyl 3-methoxypropionate) | |

| Refractive Index | n20/D 1.402 (lit.) (for the related Methyl 3-methoxypropionate) | |

| Flash Point | 47 °C (116.6 °F) - closed cup (for the related Methyl 3-methoxypropionate) | |

| XLogP3 | 0.8 | [2] |

Experimental Protocols

Given the lack of specific published experimental studies on this compound, this section provides generalized protocols for the characterization of simple esters, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Objective: To confirm the chemical structure of this compound.

Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh 5-25 mg of the ester sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 1-5 seconds[4]

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64[4]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Relaxation Delay (D1): 2 seconds[4]

-

Spectral Width: 0-220 ppm

-

Number of Scans: ≥1024[4]

Data Analysis:

-

¹H NMR: Protons adjacent to the carbonyl group are expected to appear around δ 2.0-2.2 ppm, while protons on the carbon adjacent to the ether oxygen are expected around δ 3.7-4.1 ppm.[5]

-

¹³C NMR: The carbonyl carbon is expected in the range of δ 170-180 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds.

Objective: To determine the purity of this compound and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the ester in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Mode: Full scan.

Data Analysis:

-

The retention time of the major peak will be characteristic of the compound under the given conditions.

-

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns for an ester. A common fragmentation is the McLafferty rearrangement.[6]

Potential Synthesis and Analytical Workflow

As no specific biological pathways involving this compound have been identified, the following diagrams illustrate a hypothetical synthesis route and a general analytical workflow for its characterization.

Caption: A possible synthetic route to this compound.

Caption: A standard workflow for the chemical analysis of a compound.

Safety Information

Safety data for the closely related compound, Methyl 3-methoxypropionate (CAS 3852-09-3), suggests that it is a flammable liquid and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 70767-92-9) is a simple ester for which there is limited publicly available experimental data. This guide has consolidated the known physicochemical properties and provided general analytical protocols that can be applied to its characterization. For researchers in drug development and other scientific fields, this document serves as a starting point. However, any further investigation into the biological effects or potential applications of this compound will require extensive de novo experimental studies.

References

Spectroscopic Analysis of Methoxymethyl Propionate: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl propionate (B1217596) (CAS 70767-92-9). Due to the limited availability of experimental spectroscopic data for methoxymethyl propionate in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes, detailed experimental spectroscopic data for its structural isomer, methyl 3-methoxypropionate (CAS 3852-09-3), is also included. This guide details the methodologies for key spectroscopic techniques—NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and presents the available data in a structured format to facilitate research and development.

Introduction

This compound is an organic ester with the chemical formula C5H10O3. Accurate spectroscopic characterization is fundamental for its identification, quality control, and application in various scientific fields. This guide addresses the need for a consolidated resource on the spectroscopic properties of this compound.

Predicted Spectroscopic Data of this compound

Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data for this compound are provided below. These predictions are based on computational models and offer an estimation of the expected spectral characteristics.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.14 | Triplet | 3H |

| CH₂ (ethyl) | 2.37 | Quartet | 2H |

| O-CH₂-O | 5.23 | Singlet | 2H |

| O-CH₃ | 3.38 | Singlet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | 8.9 |

| C H₂ (ethyl) | 27.5 |

| C =O (ester) | 174.1 |

| O-C H₂-O | 89.8 |

| O-C H₃ | 56.1 |

Experimental Spectroscopic Data of Methyl 3-Methoxypropionate

For reference and comparison, the experimental spectroscopic data for the structural isomer, methyl 3-methoxypropionate, is presented below.[1][2][3][4][5]

¹H NMR Data[2]

Table 3: ¹H NMR Data for Methyl 3-Methoxypropionate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.68 | Singlet | 3H | O-CH₃ (ester) |

| 3.65 | Triplet | 2H | CH₂-O |

| 3.32 | Singlet | 3H | O-CH₃ (ether) |

| 2.56 | Triplet | 2H | CH₂-C=O |

¹³C NMR Data[1]

Table 4: ¹³C NMR Data for Methyl 3-Methoxypropionate

| Chemical Shift (ppm) | Assignment |

| 172.1 | C=O (ester) |

| 68.0 | CH₂-O |

| 58.6 | O-CH₃ (ether) |

| 51.7 | O-CH₃ (ester) |

| 34.5 | CH₂-C=O |

IR Spectroscopy Data[4]

Table 5: Key IR Absorptions for Methyl 3-Methoxypropionate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1200-1100 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry Data

Table 6: Key Mass Spectrometry Peaks for Methyl 3-Methoxypropionate

| m/z | Relative Intensity | Possible Fragment |

| 118 | Moderate | [M]⁺ (Molecular Ion) |

| 87 | High | [M - OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 45 | Very High | [CH₂OCH₃]⁺ |

Experimental Protocols

The following sections detail standard experimental procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A spectral width of around 220 ppm is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and derived structural information for this compound.

Caption: A generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.

References

- 1. Methyl 3-methoxypropionate(3852-09-3) 13C NMR [m.chemicalbook.com]

- 2. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-methoxypropionate(3852-09-3) IR Spectrum [chemicalbook.com]

- 5. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl propionate (B1217596) (MMP), also known as methyl 3-methoxypropionate (CAS No. 3852-09-3), is a versatile ether-ester solvent utilized across various industries, including coatings, inks, and cleaning formulations.[1][2] Its favorable properties, such as a moderate evaporation rate, low surface tension, and a desirable safety profile, make it an attractive alternative to other organic solvents. A thorough understanding of its solubility characteristics in a range of common organic solvents is paramount for formulators and researchers to optimize its use in diverse applications, from drug delivery systems to reaction media.

This technical guide provides a comprehensive overview of the solubility of methoxymethyl propionate in common organic solvents, based on available technical data. It also outlines a general experimental protocol for determining solvent miscibility.

Core Properties of this compound

Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of this compound, which are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3852-09-3 | [3][4][5] |

| Molecular Formula | C5H10O3 | [3][4][5] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 142-143 °C | [4] |

| Density | 1.009 g/mL at 25 °C | [4] |

| Flash Point | 47 °C | [2] |

| Water Solubility | 428.60 g/L at 25 °C | [3][6] |

Solubility Data

This compound's molecular structure, containing both an ether and an ester functional group, imparts a polar character, which largely dictates its solubility profile.[7] It is generally soluble in polar organic solvents and exhibits limited solubility in non-polar solvents.[7] The following tables summarize the available qualitative and quantitative solubility data for this compound in various common organic solvents.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility |

| Alcohols | Alcohols (general) | Soluble[7] |

| Ketones | Acetone | Soluble[7] |

| Esters | Various | Good solubility |

| Ethers | Various | Good solubility |

| Aromatic Hydrocarbons | Various | Limited solubility |

| Aliphatic Hydrocarbons | Various | Limited solubility |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 428.60 g/L | [3][6] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in various organic solvents is not extensively documented in publicly available literature, a general methodology for assessing solvent miscibility can be described. For aqueous solubility, standardized methods such as ASTM E1148 can be adapted.[8][9][10][11][12]

General Protocol for Determining Miscibility

This protocol provides a framework for the visual determination of miscibility of this compound in a given organic solvent at ambient temperature.

1. Materials:

- This compound (≥99% purity)

- Test solvents (analytical grade)

- Calibrated glass vials or test tubes with closures

- Pipettes or graduated cylinders

- Vortex mixer

2. Procedure:

- Dispense a known volume (e.g., 5 mL) of the test solvent into a clean, dry glass vial.

- Incrementally add known volumes of this compound to the test solvent. For example, start with an addition of 0.5 mL.

- After each addition, securely cap the vial and agitate vigorously using a vortex mixer for at least 30 seconds to ensure thorough mixing.

- Allow the mixture to stand for a minimum of 5 minutes and visually inspect for phase separation, cloudiness, or the presence of undissolved droplets.

- Record the observations. If the mixture remains a single, clear, and homogenous phase, the components are considered miscible at that ratio.

- Continue the incremental additions of this compound, recording observations at each step, until phase separation is observed or a desired concentration is reached.

- The point at which a second phase persists after mixing and settling indicates the limit of miscibility.

3. Data Interpretation:

- Miscible: No phase separation is observed at any mixing ratio.

- Partially Miscible: The components are miscible up to a certain concentration, beyond which phase separation occurs.

- Immiscible: The components do not form a homogenous solution and two distinct phases are observed.

For more precise, quantitative solubility determination, instrumental methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy would be employed to measure the concentration of the solute in the saturated solvent phase.

Diagrams

Experimental Workflow for Solubility Determination

References

- 1. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]

- 2. PREC MMP Slovent | Methyl 3-Methoxypropionate | CAS#3852-09-3 [prechems.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 5. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-methoxypropiote [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. store.astm.org [store.astm.org]

- 9. img.antpedia.com [img.antpedia.com]

- 10. img.antpedia.com [img.antpedia.com]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

Purity Analysis of Commercially Available Methoxymethyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercially available Methoxymethyl propionate (B1217596) (MMP). MMP is a versatile organic solvent with applications in various industries, and ensuring its purity is critical for consistent and reliable results in research, development, and manufacturing. This document outlines quantitative data from commercial sources, detailed experimental protocols for purity determination, and a discussion of potential impurities.

Quantitative Purity of Commercial Methoxymethyl Propionate

The purity of commercially available this compound can vary between suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for specific batch information. The following table summarizes typical purity specifications.

| Supplier Type | Purity Specification | Analytical Method |

| Research Grade | 98.0%[1] | NMR |

| Industrial/Bulk Grade | ≥99% | Not Specified |

Potential Impurities in this compound

The manufacturing process and subsequent storage of this compound can introduce various impurities. A thorough purity analysis should consider the following potential contaminants:

-

Starting Materials: Residual starting materials from the synthesis process, such as methanol (B129727) and methyl acrylate, may be present.

-

Byproducts: Side reactions during synthesis can lead to the formation of related esters or other organic compounds.

-

Degradation Products: Exposure to environmental factors like heat, light, and air can cause the degradation of this compound, leading to the formation of acidic or other impurities.

-

Residual Solvents: Solvents used in the manufacturing or purification process may not be completely removed and can remain as residual impurities.

Experimental Protocols for Purity Analysis

The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a robust and widely used technique for the purity assessment of volatile compounds like this compound.

Experimental Workflow for GC-FID Analysis

Caption: Workflow for the purity analysis of this compound by GC-FID.

Detailed GC-FID Protocol:

This protocol is adapted from a method for the analysis of related propionate compounds and can be optimized for this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: HP-5 capillary column (30 m x 320 µm x 0.25 µm) or equivalent.

-

Carrier Gas: Nitrogen or Helium, with a flow rate of 1 mL/min.

-

Injector:

-

Temperature: 250 °C

-

Injection Volume: 0.5 µL

-

Split Ratio: 150:1

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 190 °C at a rate of 10 °C/min.

-

Final Temperature: 190 °C, hold for 5 minutes.

-

-

Detector (FID):

-

Temperature: 250 °C

-

Hydrogen Flow: 40 mL/min

-

Air Flow: 400 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Internal Standard: n-Heptane (purity > 99.8%).

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the this compound sample.

-

Add a known amount of the internal standard (n-heptane). The mass ratio of the sample to the internal standard should be optimized, for example, between 4:1 and 15:1.

-

Dilute the mixture with a suitable solvent, such as methanol, to a final volume of 10 mL.

-

-

Calibration:

-

Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the expected range of the sample.

-

Inject each standard and record the peak areas of this compound and the internal standard.

-

Calculate the response factor for each component relative to the internal standard.

-

Plot a calibration curve of the concentration ratio versus the area ratio.

-

-

Quantification:

-

Inject the prepared sample solution.

-

Identify and integrate the peaks corresponding to this compound and the internal standard.

-

Calculate the concentration of this compound in the sample using the calibration curve. The purity is expressed as a weight percentage.

-

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for orthogonal verification of purity, a stability-indicating HPLC method can be developed.

Logical Relationship for HPLC Method Development

Caption: Logical steps for developing and validating an HPLC method for purity analysis.

General HPLC Protocol:

This is a general protocol that can be adapted and validated for the analysis of this compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water. The gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as esters have weak UV absorbance at higher wavelengths).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve and dilute to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

The purity of commercially available this compound can be reliably determined using established analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The provided experimental protocols offer a solid foundation for developing and validating in-house methods for quality control. It is essential for researchers, scientists, and drug development professionals to perform thorough purity analysis to ensure the quality and consistency of this important solvent in their applications. Always refer to the supplier's Certificate of Analysis for batch-specific purity information and consider potential impurities arising from synthesis and degradation.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methoxymethyl Propionate

Disclaimer: This document provides a technical overview of the anticipated thermal stability and decomposition of methoxymethyl propionate (B1217596). It is important to note that a comprehensive literature search did not yield specific experimental studies on the thermal analysis of this compound. Therefore, the information presented herein is based on the known physicochemical properties of methoxymethyl propionate, the established thermal behavior of analogous chemical structures (propionate esters and alkoxymethyl ethers), and standard analytical methodologies. The proposed decomposition pathways are theoretical and await experimental verification.

Introduction

This compound (MMP), with the chemical formula C5H10O3, is an organic ester that finds application as a solvent in various industrial processes.[1][2] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, storage, and use, particularly in applications involving elevated temperatures. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound or similar compounds in their work. It outlines the standard methodologies for assessing thermal stability and proposes potential decomposition pathways based on established chemical principles.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental protocols for its thermal analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10O3 | [3][4] |

| Molecular Weight | 118.13 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| IUPAC Name | Methoxymethyl propanoate | [3] |

| CAS Number | 70767-92-9 | [4] |

| Purity (NMR) | ≥ 98.0% | [4] |

Experimental Protocols for Thermal Analysis

The thermal stability of a compound like this compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[1] A mass loss indicates a decomposition or evaporation event. The resulting data can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

Typical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer is used.[1]

-

Sample Preparation: A small amount of the liquid this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).[1]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[6]

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine key thermal events.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[9][10]

Typical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter is employed.[9]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.[9] An empty sealed pan is used as a reference.

-

Atmosphere: A purge of inert gas, such as nitrogen, is maintained throughout the experiment.[9]

-

Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.[9]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events.

Proposed Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, its thermal decomposition pathways can be postulated based on the known behavior of similar esters and ethers. The primary decomposition routes at elevated temperatures are likely to involve a concerted, non-radical pathway (retro-ene reaction) and radical chain mechanisms.

Retro-Ene Reaction

Esters containing at least one beta-hydrogen on the alcohol moiety can undergo a concerted, six-membered ring transition state reaction known as a retro-ene reaction upon heating.[11][12][13] For this compound, this would involve the transfer of a hydrogen atom from the methoxy (B1213986) group to the carbonyl oxygen, leading to the formation of propanoic acid and formaldehyde. This is a unimolecular decomposition pathway.

Radical Chain Mechanism

At higher temperatures, homolytic cleavage of the weakest bonds in the molecule can initiate a radical chain reaction. The C-O bonds in the ether linkage are likely points of initial cleavage. This would lead to the formation of various radical species that can then propagate through hydrogen abstraction, recombination, and disproportionation reactions, resulting in a complex mixture of smaller, more stable products.

The following diagram illustrates these two hypothetical decomposition pathways.

Caption: Hypothetical decomposition pathways of this compound.

Experimental Workflow for Thermal Stability Assessment

The logical progression for evaluating the thermal stability of a compound like this compound is outlined in the following workflow diagram. This process ensures a comprehensive characterization of the material's behavior under thermal stress.

Caption: General workflow for thermal stability assessment.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, a robust framework for its evaluation can be established based on standard thermal analysis techniques and the known chemistry of analogous compounds. It is anticipated that at elevated temperatures, this compound will decompose via a combination of a retro-ene reaction to yield propanoic acid and formaldehyde, and radical chain mechanisms leading to a variety of smaller molecules. For definitive data, experimental studies utilizing TGA and DSC are recommended. The protocols and theoretical pathways outlined in this guide provide a solid foundation for such future investigations.

References

- 1. epfl.ch [epfl.ch]

- 2. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C5H10O3 | CID 11228781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. azom.com [azom.com]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. web.williams.edu [web.williams.edu]

- 10. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 11. Ene reaction - Wikipedia [en.wikipedia.org]

- 12. Alder-Ene Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methoxymethyl Propionate: Molecular Weight, Formula Verification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxymethyl propionate (B1217596), a chemical compound of interest in various research and development applications. This document details its fundamental chemical properties, outlines a proposed synthetic route, and establishes a robust workflow for its structural verification and purity assessment, distinguishing it from its common isomer, methyl 3-methoxypropionate. All quantitative data is presented in clear, tabular format, and logical workflows are visualized to enhance understanding.

Core Compound Data: Methoxymethyl Propionate

This compound is an organic compound with the IUPAC name methoxymethyl propanoate. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| CAS Number | 70767-92-9 | MedChemExpress[2] |

| IUPAC Name | methoxymethyl propanoate | PubChem[1] |

| Appearance | Colorless to light yellow liquid | MedChemExpress[2] |

| Purity (Typical) | ≥98.0% | MedChemExpress[2] |

Distinguishing from Isomers: The Case of Methyl 3-Methoxypropionate

It is critical to distinguish this compound from its structural isomer, methyl 3-methoxypropionate, which shares the same molecular formula and molecular weight. The arrangement of the ether and ester functional groups differs, leading to distinct chemical and spectral properties.

| Property | This compound (Proposed) | Methyl 3-Methoxypropionate |

| Structure | CH₃CH₂COOCH₂OCH₃ | CH₃OCH₂CH₂COOCH₃ |

| CAS Number | 70767-92-9 | 3852-09-3 |

| Key Differentiating Feature | Methoxy (B1213986) group is on the ester oxygen's alpha carbon | Methoxy group is on the beta carbon of the propionate backbone |

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

Propanoic acid is first converted to its salt, which then reacts with chloromethyl methyl ether.

Step 1: Formation of Sodium Propionate

-

Materials: Propanoic acid, Sodium hydroxide (B78521) (NaOH), Ethanol (anhydrous)

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known molar equivalent of propanoic acid in anhydrous ethanol.

-

Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution while stirring. The reaction is exothermic.

-

After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure complete salt formation.

-

The solvent can be removed under reduced pressure to yield sodium propionate, which should be thoroughly dried.

-

Step 2: Williamson Ether Synthesis

-

Materials: Sodium propionate (dried), Chloromethyl methyl ether, Acetonitrile (anhydrous)

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried sodium propionate in anhydrous acetonitrile.

-

To this suspension, add one molar equivalent of chloromethyl methyl ether dropwise at room temperature with vigorous stirring.

-

After the addition, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Analytical Verification Workflow

A multi-step analytical approach is essential to confirm the identity and purity of the synthesized this compound. This workflow ensures the correct molecular weight and distinguishes the target molecule from its isomers.

Caption: A logical workflow for the synthesis, purification, and analytical verification of this compound.

Detailed Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Method: A diluted sample of the purified product is injected into a GC-MS system. The GC separates the components of the sample, and the MS provides the mass spectrum of each component.

-

Expected Result: A major peak corresponding to the retention time of this compound. The mass spectrum should show the molecular ion peak (M+) at m/z = 118.13, along with a characteristic fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise chemical structure and distinguish it from isomers. A Certificate of Analysis for this compound indicates that the ¹H NMR spectrum should be consistent with the structure.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for distinguishing between this compound and methyl 3-methoxypropionate.

-

Expected Signals for this compound (CH₃CH₂COOCH₂OCH₃):

-

A triplet for the methyl protons of the propionyl group.

-

A quartet for the methylene (B1212753) protons of the propionyl group.

-

A singlet for the methylene protons between the two oxygen atoms.

-

A singlet for the methyl protons of the methoxy group.

-

-

Reported Signals for Methyl 3-Methoxypropionate (CH₃OCH₂CH₂COOCH₃):

-

A singlet for the methyl protons of the ester group.

-

A singlet for the methyl protons of the methoxy group.

-

A triplet for the methylene protons adjacent to the methoxy group.

-

A triplet for the methylene protons adjacent to the carbonyl group.[5]

-

-

-

¹³C NMR Spectroscopy: The carbon NMR will also show a distinct number of signals with chemical shifts characteristic of the carbon environments in this compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Method: A small amount of the sample is analyzed using an FTIR spectrometer.

-

Expected Result: The spectrum should display a strong absorption band characteristic of the C=O stretch of the ester group (typically around 1740 cm⁻¹) and C-O stretching bands for the ether and ester linkages.

-

By employing this comprehensive synthesis and verification strategy, researchers can confidently produce and characterize this compound for their specific applications, ensuring the correct isomeric form is utilized.

References

The Versatile Role of Methoxymethyl Propionate and Its Isomers in Modern Organic Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the applications of methoxymethyl propionate (B1217596) and its structural isomer, methyl 3-methoxypropionate, in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key applications, and detailed experimental protocols related to these valuable compounds. It also explores the use of the methoxymethyl (MOM) group as a crucial protecting group in the synthesis of complex molecules.

Introduction: Distinguishing Methoxymethyl Propionate and Methyl 3-Methoxypropionate

This compound and methyl 3-methoxypropionate are esters with the same molecular formula (C5H10O3) but different structural arrangements, leading to distinct chemical properties and applications.[1]

-

This compound is an acetal (B89532) ester. While less common as a standalone reagent, its core structure is central to the widely used methoxymethyl (MOM) protecting group for alcohols.

-

Methyl 3-methoxypropionate is an ether ester and is a versatile solvent and synthetic intermediate.[2][3] It is often referred to as MMP.[2]

This guide will explore the applications of both, with a focus on their practical utility in a laboratory and industrial setting.

Methyl 3-Methoxypropionate: Synthesis and Applications

Methyl 3-methoxypropionate is a colorless liquid with a mild, fruity odor, valued for its use as an environmentally friendly solvent and as an intermediate in various synthetic processes.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of methyl 3-methoxypropionate is presented in Table 1.

| Property | Value |

| CAS Number | 3852-09-3[4] |

| Molecular Formula | C5H10O3[4] |

| Molecular Weight | 118.13 g/mol [4] |

| Boiling Point | 142-143 °C[4] |

| Density | 1.009 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.402[4] |

| Flash Point | 47 °C[5] |

| Water Solubility | 428.60 g/L at 25 °C[6] |

Table 1: Physicochemical Properties of Methyl 3-Methoxypropionate

Synthesis of Methyl 3-Methoxypropionate

The primary industrial synthesis of methyl 3-methoxypropionate is through the Michael addition of methanol (B129727) to methyl acrylate (B77674), catalyzed by a base such as sodium methoxide (B1231860).[7]

Caption: Synthesis of Methyl 3-Methoxypropionate via Michael Addition.

A typical experimental protocol for the synthesis of methyl 3-methoxypropionate is provided below.

Experimental Protocol: Synthesis of Methyl 3-Methoxypropionate [7]

-

Reaction Setup: Into a four-necked flask equipped with a mechanical stirrer, thermometer, constant-pressure addition funnel, and reflux condenser, add 32g of 28% sodium methoxide in methanol and 57g of additional methanol.

-

Addition of Reactant: Slowly add 86g of methyl acrylate dropwise to the flask over a period of 12 hours under vigorous stirring. Maintain the reaction temperature at 55 ± 2 °C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.

-

Neutralization: Cool the reaction mixture and slowly add 8.3g of 98% concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 35 °C. The mixture will form a suspension.

-

Purification: The product, methyl 3-methoxypropionate, is isolated by distillation. The yield is typically in the range of 77-88%.[7]

Quantitative data for this synthesis under various conditions are summarized in Table 2.

| Catalyst | Molar Ratio (Methanol:MA) | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Reference |

| Sodium Methoxide | 2.5:1 | 14 (12h addition) | 55 ± 2 | 88.1 | [7] |

| Potassium Methoxide | 2.5:1 | 14 (12h addition) | 55 ± 2 | 89.0 | [7] |

| Sodium Methoxide | 9:1 | 5 | 200 | 80.6 (conversion) | [2] |

Table 2: Quantitative Data for the Synthesis of Methyl 3-Methoxypropionate

Applications of Methyl 3-Methoxypropionate

Methyl 3-methoxypropionate is an effective, environmentally friendly solvent for a wide range of polymers used in coatings and electronics manufacturing.[2] Its linear structure, ether and ester functionalities, and acetyl group provide a unique combination of properties, including excellent solubility for many resins, low solution viscosity, and good film-forming characteristics.[2]

Methyl 3-methoxypropionate can be employed as an acylation reagent in the lipase-catalyzed kinetic resolution of amines, a key process for producing enantiopure amines for the pharmaceutical industry.[8][9] For example, in the N-acylation of 1-phenylethanamine, using methyl 3-methoxypropionate as the acyl donor significantly enhances the reaction rate compared to traditional butyrate (B1204436) esters.[9] This rate enhancement is attributed to a favorable interaction between the methoxy (B1213986) group of the acyl donor and the amine nitrogen in the enzyme's active site.[9]

Experimental Protocol: Lipase-Catalyzed N-Acylation of 1-Phenylethanamine [9][10]

-

Reaction Mixture: In a suitable vessel, combine 1-phenylethanamine, methyl 3-methoxypropionate (as the acyl donor), and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym® 435) in an organic solvent (e.g., tert-butyl methyl ether).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

-

Monitoring: The progress of the reaction (conversion and enantiomeric excess) is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon reaching the desired conversion (typically around 50% for kinetic resolution), the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of acylated amine and unreacted amine is separated by column chromatography or extraction.

| Enzyme | Amine Substrate | Acyl Donor | Rate Enhancement (vs. Butyrate) | Reference |

| Lipase | 1-Phenylethanamine | Methyl 3-methoxypropionate | 11-fold | [9] |

Table 3: Quantitative Data for Lipase-Catalyzed N-Acylation

Methyl 3-methoxypropionate is used in the synthesis of specialized polymers for photoresist applications in the microelectronics industry.[4][8] For instance, it has been used in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists, which are sensitive to ArF laser lithography.[4][8]

Caption: Workflow for Photoresist Polymer Synthesis.

The Methoxymethyl (MOM) Group in Organic Synthesis

The methoxymethyl group (MOM) is a widely used protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules, including pharmaceuticals.[11] It is typically introduced using methoxymethyl chloride (MOM-Cl), which can be considered a derivative of this compound's core structure.

Protection of Alcohols as MOM Ethers

The MOM group is valued for its stability under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[11]

Caption: Protection and Deprotection Cycle of Alcohols using the MOM Group.

Experimental Protocol: Protection of a Primary Alcohol with MOM-Cl [12]

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (B109758) (DCM).

-

Cooling: Cool the resulting suspension to 0 °C using an ice bath.

-

Reagent Addition: Add freshly distilled methoxymethyl chloride (MOM-Cl, 3.0 eq.) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired MOM ether.

Deprotection of MOM Ethers

The removal of the MOM group is typically achieved under acidic conditions.[13] A variety of reagents and conditions can be employed, allowing for chemoselectivity in the presence of other acid-sensitive groups.

Experimental Protocol: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA) [12]

-

Reaction Setup: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature.

-

Reaction: Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 12 hours).

-

Work-up: Dilute the reaction mixture with DCM and neutralize by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography if necessary.

A summary of various deprotection methods for MOM ethers is presented in Table 4.

| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |

| TFA/DCM (1:15) | DCM | 25 °C | 12 h | High | [12] |

| p-Toluenesulfonic acid (pTSA) | Solid-phase (trituration) | Room Temp. | 30 min | 85-98 | [11] |

| Zinc(II) trifluoromethanesulfonate | Isopropanol | Reflux | 1.5 h | ~92 | [2] |

| Zirconium(IV) chloride | Isopropanol | Reflux | N/A | High | [6] |

| CBr4/PPh3 | 1,2-Dichloroethane | 40 °C | N/A | 90-99 | [14] |

Table 4: Selected Methods for the Deprotection of MOM Ethers

Application in Drug Development: The Case of Fentanyl Analogs

The MOM protecting group is instrumental in the synthesis of complex pharmaceutical compounds. For instance, analogs of the potent analgesic fentanyl, such as 4-methoxymethyl fentanyl, have been synthesized.[4] The synthesis of such molecules often requires the protection of reactive functional groups to allow for selective transformations at other parts of the molecule. The robust yet controllably cleavable nature of the MOM group makes it a valuable tool in these multi-step synthetic routes.

Conclusion

This compound and its structural isomer methyl 3-methoxypropionate are versatile compounds with significant applications in organic synthesis. Methyl 3-methoxypropionate serves as an effective solvent and a valuable intermediate in polymerization and enzymatic reactions. The methoxymethyl (MOM) group, conceptually related to this compound, is an indispensable tool for the protection of hydroxyl groups in the synthesis of complex molecules, including those of pharmaceutical importance. A thorough understanding of the synthesis, applications, and detailed experimental protocols associated with these compounds is essential for researchers and professionals in chemistry and drug development.

References

- 1. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Methoxymethyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthesis methods for methoxymethyl propionate (B1217596) (MMP), an important organic solvent and intermediate in various industrial applications, including coatings, paints, and electronics manufacturing.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its synthesis, presented for ease of comparison and implementation in a research and development setting.

Core Synthesis Pathway: Michael Addition of Methanol (B129727) to Methyl Acrylate (B77674)

The most prevalent and industrially significant method for synthesizing methoxymethyl propionate is the base-catalyzed Michael addition of methanol to methyl acrylate.[1][3] This reaction is typically carried out using an alkali metal alkoxide, such as sodium methoxide, as a catalyst.[1][4] The overall reaction proceeds as follows:

Reaction Scheme: CH₃OH + CH₂=CHCOOCH₃ → CH₃OCH₂CH₂COOCH₃

The reaction is an exothermic process requiring careful temperature control to prevent side reactions and ensure high yields.[1][4]

Experimental Protocols

Detailed below are representative experimental protocols derived from the literature for the synthesis of this compound.

Method 1: Batch Process with Alkali Metal Alkoxide Catalyst

This method is a common approach for laboratory and industrial-scale production.

-

Materials:

-

Procedure:

-

A reactor equipped with a stirrer, cooling system, and dropping funnel is charged with methanol and the alkali metal alkoxide catalyst.[3]

-

Methyl acrylate is then added dropwise to the reactor under vigorous stirring. The rate of addition is controlled to maintain the reaction temperature within a specific range, typically between 40°C and 70°C.[4]

-

After the addition of methyl acrylate is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.[3]

-

The reaction mixture is then cooled, and an acid (e.g., sulfuric acid) is added to neutralize the catalyst. This step is crucial to prevent a reverse reaction.[4]

-

The final product, this compound, is purified from the reaction mixture by distillation.[1][3]

-

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported synthesis conditions.

| Parameter | Value | Yield (%) | Reference |

| Reactant Molar Ratio (Methanol:Methyl Acrylate) | 2.0-3.0 : 1 | 81-91 | [3] |

| 2.4-2.6 : 1 | 81-91 | [3] | |

| 1-3 : 1 | High Yield | [4] | |

| Catalyst (Sodium Methoxide) | 5.3-14.3% of methanol weight | 81-91 | [3] |

| 10-11% of methanol weight | 81-91 | [3] | |

| Reaction Temperature | 45-60°C | 81-91 | [3] |

| 54-56°C | 81-91 | [3] | |

| 40-70°C | High Yield | [4] | |

| Reaction Time | 14 hours (including 12 hours of MA feeding) | 81-91 | [3] |

Process Visualization

To further elucidate the synthesis process, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for this compound synthesis.

References

- 1. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 2. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 4. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]

Methodological & Application

Methoxymethyl propionate as a reagent in acylation reactions.

Introduction

Acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the pharmaceutical industry for the construction of complex molecules and the installation of key functional groups. This process involves the introduction of an acyl group (R-C=O) onto a nucleophile. While a variety of acylating agents are commonly employed, this document provides a comprehensive overview of acylation reactions, with a theoretical consideration of methoxymethyl propionate (B1217596) as a potential, albeit not widely documented, acylating reagent.

The reactivity of an acylating agent is largely governed by the nature of the leaving group. More reactive acylating agents, such as acyl chlorides and acid anhydrides, possess excellent leaving groups, facilitating rapid reactions with a broad range of nucleophiles. Esters, in principle, can also serve as acylating agents, typically through transesterification reactions, although they are generally less reactive than acyl chlorides or anhydrides. The hypothetical use of methoxymethyl propionate in acylation would likely proceed via a nucleophilic acyl substitution mechanism, where the methoxymethoxy group would function as the leaving group.

These notes are intended for researchers, scientists, and drug development professionals, providing detailed protocols for standard acylation reactions, comparative data for common acylating agents, and visualizations of key concepts and workflows.

General Principles of Acylation

Acylation reactions proceed through a nucleophilic acyl substitution mechanism. This is generally a two-step process involving the addition of a nucleophile to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

-

Step 1: Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group.

The overall reaction is a substitution of the leaving group on the acyl moiety with the incoming nucleophile.[1][2][3] The facility of this process is highly dependent on the basicity of the leaving group; weaker bases are better leaving groups.[3]

Diagram of the General Nucleophilic Acyl Substitution Mechanism:

References

Application Notes and Protocols for Methoxymethyl Propionate in Thin-Film Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methoxymethyl propionate (B1217596) (MMP) as a solvent in thin-film deposition processes, particularly focusing on spin coating. MMP is an eco-friendly and high-performance ether-ester solvent increasingly utilized in microelectronics and optoelectronics for its excellent film-forming properties.[1]

Introduction to Methoxymethyl Propionate (MMP)

This compound is a colorless to light yellow liquid with a mild odor.[2] Its chemical and physical properties make it an excellent choice for a solvent in thin-film deposition applications. It offers good solubility for a wide range of polymers and organic materials, and its evaporation rate is suitable for creating uniform, defect-free thin films.

Physical and Chemical Properties of MMP

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a solvent in deposition processes.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 142-143 °C | [4] |

| Density | 1.009 g/mL at 25 °C | [4] |

| Flash Point | 47 °C | [4] |

| Refractive Index | n20/D 1.402 | [4] |

| Purity | ≥ 99.5 wt% |

Applications in Thin-Film Deposition

MMP is a versatile solvent for various thin-film deposition techniques, with spin coating being one of the most common. Its favorable properties, such as good flow and leveling characteristics, contribute to the formation of high-quality films.[1]

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid, and solvent evaporation leaves behind a solid thin film. The final thickness of the film is primarily controlled by the solution's viscosity and the spin speed.

Experimental Protocols

The following section provides a detailed protocol for preparing a polymer solution using MMP and depositing it as a thin film via spin coating. This protocol is a general guideline and may require optimization depending on the specific polymer and desired film characteristics.

Materials and Equipment

-

Solvent: this compound (MMP)

-

Solute: Polymer or other material to be deposited (e.g., Polymethyl methacrylate (B99206) - PMMA)

-

Substrates: Silicon wafers, glass slides, or other appropriate flat substrates

-

Spin Coater

-

Hot Plate

-

Beakers and Magnetic Stirrer

-

Pipettes or Syringes with Filters

-

Fume Hood

-

Nitrogen or Compressed Air Source

Solution Preparation Protocol

This protocol describes the preparation of a hypothetical PMMA solution in MMP. The concentrations can be adjusted to achieve different film thicknesses.

-

Weighing: Accurately weigh the desired amount of polymer (e.g., PMMA) and transfer it to a clean, dry beaker.

-

Solvent Addition: Add the calculated volume of MMP to the beaker to achieve the desired concentration (e.g., 2%, 5%, 10% w/v).

-